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Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine
the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The
efficacy of an ADC is critically dependent on its ability to bind to target antigens on the surface
of cancer cells, followed by internalization and release of the cytotoxic agent.[1][3] Therefore,
the accurate measurement of an ADC's binding affinity to its target cells is a crucial step in the
preclinical development and selection of optimal ADC candidates.[4][5]

This document provides detailed application notes and protocols for several widely used
methods to quantify the binding affinity of ADCs to target cells. These methodologies are
essential for researchers, scientists, and drug development professionals to obtain reliable and
reproducible data, which is fundamental for the successful development of these targeted
therapies.[6]

Key Concepts in ADC Binding Affinity

o Dissociation Constant (Kd): A measure of the binding affinity between the ADC and its target
antigen. A lower Kd value indicates a higher binding affinity.[7][8]

o Association Rate Constant (ka or kon): The rate at which the ADC binds to its target.[9][10]
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o Dissociation Rate Constant (kd or koff): The rate at which the ADC-antigen complex
dissociates.[9][10]

e Bmax: The maximum number of binding sites on the target cells.[7][11]

A delicate balance often exists between binding affinity and ADC efficacy. While high affinity
can enhance uptake by target cells, it may also lead to reduced penetration into solid tumors.

[4]

Experimental Methodologies

A variety of techniques are available to measure ADC binding affinity, each with its own
advantages and limitations.[4][12] The choice of method often depends on factors such as the
required throughput, the nature of the ADC and target, and the specific information needed
(e.g., kinetic parameters vs. equilibrium binding).

Flow Cytometry

Flow cytometry is a powerful, high-throughput technique for quantifying ADC binding to whole
cells.[6][13] It measures the fluorescence intensity of labeled ADCs or secondary antibodies
bound to cells, providing a quantitative measure of binding.[6]

Cell Preparation }—»

Secondary Antibody Staining (Optional) }—D{ Washing }—D{ Data Acquisition }—D{ Data Analysis
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Caption: Flow cytometry workflow for ADC binding analysis.

o Cell Preparation:

o Culture target cells (expressing the antigen of interest) and control cells (negative for the
antigen) to mid-log phase.

o Harvest adherent cells using a gentle, non-enzymatic cell dissociation solution. For
suspension cells, pellet by centrifugation.
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o Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

o Resuspend the cells in cold staining buffer (e.g., PBS with 1% Bovine Serum Albumin) at a
concentration of 1-2 x 1076 cells/mL.[6]

o Fc Receptor Blocking (Optional but Recommended):

o If the target cells are known to express Fc receptors, incubate them with an Fc blocking
reagent for 15-30 minutes on ice to prevent non-specific binding.[6]

e ADC Staining:

o Prepare serial dilutions of the ADC and a relevant isotype control ADC in staining buffer.
The concentration range should span the expected Kd value.

o Add 100 pL of the diluted ADC or isotype control to the appropriate tubes containing the
cell suspension.

o Incubate for 1-2 hours on ice, protected from light.[6]
e Washing:

o Wash the cells three times with 1 mL of cold staining buffer. Centrifuge at 300 x g for 5
minutes at 4°C between each wash.[6]

e Secondary Antibody Staining (if the primary ADC is not fluorescently labeled):

o Resuspend the cell pellet in 100 pL of staining buffer containing a fluorescently labeled
secondary antibody that recognizes the ADC.

o Incubate for 30-60 minutes on ice, protected from light.[6]
o Wash the cells three times with cold staining buffer as described in step 4.
o Data Acquisition:

o Resuspend the final cell pellet in 200-500 pL of staining buffer containing a viability dye
(e.g., Propidium lodide or DAPI) to exclude dead cells from the analysis.
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o Set up the flow cytometer with appropriate voltage and compensation settings using
unstained and single-stained controls.

o Acquire data, collecting a sufficient number of events (e.g., 10,000-20,000) from the live,
single-cell population.[6]

o Data Analysis:
o Gate on the single, live cell population.
o Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.

o Subtract the MFI of the isotype control from the MFI of the ADC-stained samples at each
concentration.

o To determine the apparent dissociation constant (Kd), plot the background-subtracted MFI
against the ADC concentration and fit the data to a one-site binding (hyperbola) model
using appropriate software (e.g., GraphPad Prism).[6][14]

. Mean Fluorescence L.
ADC Concentration (nM) . Standard Deviation
Intensity (MFI)

0.1 500 50

1 4500 250
10 25000 1200
50 45000 2100
100 48000 2300
200 49000 2400

Apparent Kd: [Insert Calculated Value] nM

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and
dissociation of an ADC to its target antigen.[9] This method is highly sensitive and allows for the
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determination of ka, kd, and Kd.[9]

Data Analysis
I
Buffer Flow (Dissociation)
Antigen Immobilization —— ADC Injection (Association) ]
Next Cycle Surface Regeneration

Click to download full resolution via product page

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

e Antigen Immobilization:

o Immobilize the purified target antigen onto the surface of a sensor chip (e.g., CM5 chip)
using a suitable coupling chemistry, such as amine coupling.[9]

o Areference flow cell should be prepared in parallel, either by leaving it blank or by
immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index
changes.

e ADC Injection (Association):

o Prepare a series of ADC dilutions in running buffer (e.g., HBS-EP+). A concentration range
that brackets the expected Kd is recommended.

o Inject the ADC solutions over the antigen-coated and reference flow cells at a constant
flow rate for a defined period to monitor the association phase.[15]

» Buffer Flow (Dissociation):

o Switch back to flowing only the running buffer over the sensor chip to monitor the
dissociation of the ADC from the antigen.[15]

e Surface Regeneration:
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o If the interaction is of high affinity, a regeneration solution (e.g., low pH glycine) may be
required to remove the bound ADC and prepare the surface for the next injection cycle.

The regeneration conditions must be optimized to ensure complete removal of the analyte

without damaging the immobilized ligand.

o Data Analysis:

o The resulting sensorgrams (response units vs. time) are corrected for non-specific binding

by subtracting the signal from the reference flow cell.

o The association (ka) and dissociation (kd) rate constants are determined by fitting the data
to a suitable binding model (e.g., 1:1 Langmuir binding model).

o The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[9]

ADC ka (1/Ms) kd (1/s) Kd (nM)
ADC-A 1.5x 1075 3.0x 104 2.0
ADC-B 2.0 x 10”5 8.0 x 10"-4 4.0
Isotype Control No Binding No Binding N/A

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time.[10][16]
It is a high-throughput method well-suited for screening and characterizing a large number of

ADC candidates.[2][17]

Ligand Immobilization on Biosensor

Baseline in Buffer

Association in ADC Solution | Dissociation in Buffer P> Data Analysis

Click to download full resolution via product page

Caption: Bio-Layer Interferometry (BLI) experimental workflow.

e Ligand Immobilization:
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o Immobilize the biotinylated target antigen onto streptavidin-coated biosensors.

Baseline:

o Establish a stable baseline by dipping the biosensors into running buffer.

Association:

o Move the biosensors into wells containing various concentrations of the ADC to measure
the association phase.

Dissociation:

o Transfer the biosensors back into wells containing only running buffer to measure the
dissociation phase.

Data Analysis:

o Similar to SPR, the resulting data is analyzed by fitting it to a suitable binding model to
determine the ka, kd, and Kd.[10]

ADC Candidate ka (1/Ms) kd (1/s) Kd (nM)
Candidate 1 5.2 x10M 1.1x10"-3 21.2
Candidate 2 8.9x10M 25x10™4 2.8
Candidate 3 3.4x10M 9.8 x 104 28.8

Radioligand Binding Assay

This is a highly sensitive and robust method considered a "gold standard" for measuring ligand-
receptor interactions.[7][8] It involves the use of a radiolabeled ADC to quantify binding to
target cells or cell membranes.

Incubate with Radiolabeled ADC | Separate Bound and Free Ligand P Quantify Radioactivity P> Data Analysis (Scatchard Plot)

Y

Prepare Cells/Membranes
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Click to download full resolution via product page
Caption: Radioligand Binding Assay (RBA) experimental workflow.
e Cell/Membrane Preparation:
o Prepare a suspension of target cells or a membrane homogenate from these cells.[8]
e Saturation Binding Experiment:

o Incubate a fixed number of cells or amount of membrane protein with increasing
concentrations of the radiolabeled ADC.[11]

o To determine non-specific binding, a parallel set of incubations is performed in the
presence of a large excess of unlabeled ADC.[11]

o Separation of Bound and Free Ligand:

o Rapidly separate the bound from the free radioligand, typically by filtration through a glass
fiber filter that traps the cells or membranes.[8]

e Quantification of Radioactivity:
o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:

o Calculate specific binding by subtracting the non-specific binding from the total binding at
each concentration.[11]

o Plot the specific binding versus the radiolabeled ADC concentration to generate a
saturation curve. The Kd and Bmax can be determined by non-linear regression analysis
of this curve or by transforming the data into a Scatchard plot.[14][18]
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Radiolabeled ADC Total Binding Non-specific Specific Binding
(nM) (CPM) Binding (CPM) (CPM)

0.05 1500 200 1300

0.2 5500 400 5100

1.0 18000 1000 17000

5.0 35000 2500 32500

10.0 38000 3000 35000

20.0 38500 3100 35400

Kd: [Insert Calculated Value] nM Bmax: [Insert Calculated Value] fmol/mg protein or sites/cell

Conclusion

The selection of the most appropriate method for measuring ADC binding affinity depends on
the specific goals of the study. Flow cytometry is ideal for high-throughput screening of ADC
candidates against whole cells. SPR and BLI provide detailed kinetic information that is crucial
for understanding the dynamics of the ADC-antigen interaction. Radioligand binding assays
offer high sensitivity and are considered a gold standard for affinity determination. By
employing these detailed protocols, researchers can generate high-quality, reliable data to
guide the selection and optimization of ADC candidates for further development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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